molecular formula C12H15BrN2O B1399348 1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone CAS No. 1316217-33-0

1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone

Cat. No. B1399348
CAS RN: 1316217-33-0
M. Wt: 283.16 g/mol
InChI Key: IPSNMHAHQIPFCG-UHFFFAOYSA-N
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Description

“1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone” is a chemical compound . It appears as a colorless to yellow to brown liquid or solid .


Molecular Structure Analysis

The molecular structure of “1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone” is represented by the formula C12H15BrN2O .

Scientific Research Applications

Synthesis and Chemical Transformations

This compound serves as a precursor or intermediate in various synthetic routes, contributing to the development of new chemical entities with potential biological activities. Research demonstrates its role in forming pyridylcarbene intermediates through thermal decomposition, leading to the synthesis of diverse pyridine derivatives with potential applications in medicinal chemistry and material science (Abarca, Ballesteros, & Blanco, 2006).

Biological Activities

The compound is explored for its potential in creating molecules with significant biological activities. Studies have shown the synthesis of thiazolo[3,2-a]benzimidazole derivatives starting from brominated precursors similar to "1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone", revealing potent immunosuppressive and immunostimulatory properties against macrophages and T-lymphocytes, indicating its utility in developing new therapeutic agents (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Material Science Applications

In material science, derivatives of this compound are investigated for their potential in creating new materials with desirable properties. For example, its analogs have been used to study hydrogen-bonding patterns in enaminones, contributing to the understanding of molecular interactions that are crucial in the design of functional materials (Balderson, Fernandes, Michael, & Perry, 2007).

Antimicrobial Activities

The compound and its derivatives have been evaluated for antimicrobial activities, providing insights into their potential as antimicrobial agents. For instance, polysubstituted derivatives exhibited interesting antibacterial activity, highlighting the compound's relevance in the search for new antibacterial agents (Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018).

Catalytic Behavior

Research into the catalytic behavior of metal complexes involving pyridine derivatives showcases the potential of "1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone" in catalysis, particularly in reactions relevant to industrial processes, such as ethylene reactivity (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).

properties

IUPAC Name

1-[3-[(6-bromopyridin-2-yl)methyl]pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9(16)15-6-5-10(8-15)7-11-3-2-4-12(13)14-11/h2-4,10H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSNMHAHQIPFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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